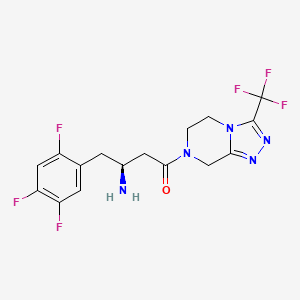

Sitagliptin S-Isomer

Übersicht

Beschreibung

Sitagliptin S-Isomer is a stereoisomer of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the production of insulin and decreasing the production of glucagon by the pancreas, thereby helping to regulate blood sugar levels . The S-Isomer of sitagliptin, while not as widely studied as the R-Isomer, holds significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Wirkmechanismus

Target of Action

Sitagliptin S-Isomer primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease with membrane cell-signalling and soluble N-terminal proline peptidase activity . It plays a crucial role in glucose homeostasis by degrading incretins such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP) .

Mode of Action

This compound works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to an increase in their levels .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury . It also modulates the long-term potentiation pathway, particularly protein kinase C-γ and metabotropic glutamate receptor 5 .

Pharmacokinetics

This compound has a bioavailability of 87% . It is metabolized in the liver, primarily through CYP3A4 and CYP2C8-mediated processes . The elimination half-life of this compound is between 8 to 14 hours , and about 80% of it is excreted unchanged in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness.

Result of Action

The result of this compound’s action is an improvement in glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and thus increasing the levels of incretins, this compound leads to glucose-dependent increases in insulin and decreases in glucagon . This helps to improve control of blood sugar .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that are metabolized by the same liver enzymes . Additionally, factors such as diet, exercise, and the overall health status of the patient can influence the efficacy and stability of this compound .

Biochemische Analyse

Biochemical Properties

Sitagliptin S-Isomer interacts with the enzyme DPP-4, inhibiting its activity . This results in increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .

Cellular Effects

This compound influences cell function by modulating the insulin signaling pathway . It enhances insulin secretion and reduces glucagon release, thereby regulating glucose metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to DPP-4 and inhibiting its activity . This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release .

Temporal Effects in Laboratory Settings

Over time, this compound maintains its stability and continues to effectively inhibit DPP-4 activity . Long-term studies have shown that it consistently regulates glucose metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At therapeutic doses, it effectively inhibits DPP-4 activity and regulates glucose metabolism . At high doses, it may cause adverse effects .

Metabolic Pathways

This compound is involved in the incretin metabolic pathway . It interacts with DPP-4, an enzyme that degrades incretin hormones . By inhibiting DPP-4, it increases the levels of incretin hormones, which regulate glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues via passive diffusion . It does not interact with any specific transporters or binding proteins .

Subcellular Localization

This compound does not have a specific subcellular localization . It diffuses freely across cell membranes and exerts its effects by inhibiting DPP-4, which is located on the cell surface .

Vorbereitungsmethoden

The preparation of sitagliptin S-Isomer involves several synthetic routes, including chemical resolution and asymmetric hydrogenation. One effective method involves the chemical resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid, which yields the S-Isomer with high enantiomeric excess . Another method employs asymmetric hydrogenation of β-ketomide intermediates, which also produces the S-Isomer with high enantiomeric purity . These methods are advantageous as they avoid the use of expensive noble metal catalysts, thereby reducing costs and simplifying the synthetic process .

Analyse Chemischer Reaktionen

Sitagliptin S-Isomer undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Commonly uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Often involves nucleophilic substitution reactions where halogenated intermediates are replaced by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Sitagliptin S-Isomer has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of various pharmaceutical compounds.

Biology: Studied for its potential effects on cellular signaling pathways and enzyme inhibition.

Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry.

Vergleich Mit ähnlichen Verbindungen

Sitagliptin S-Isomer can be compared with other DPP-4 inhibitors such as:

Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Saxagliptin: Known for its longer half-life and different metabolic pathways.

Alogliptin: Exhibits a higher selectivity for DPP-4 compared to other similar compounds.

The uniqueness of this compound lies in its specific stereochemistry, which may confer distinct pharmacological properties and therapeutic benefits .

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823817-55-6 | |

| Record name | (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823817556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQC5W43W24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

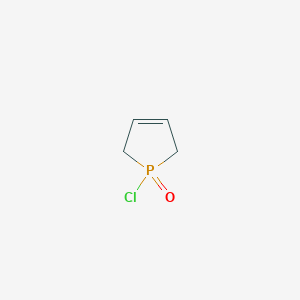

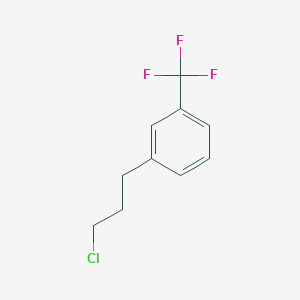

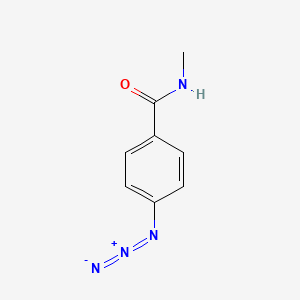

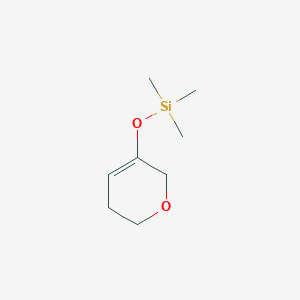

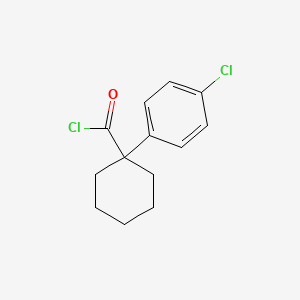

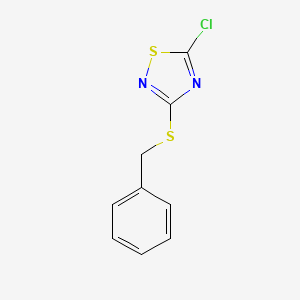

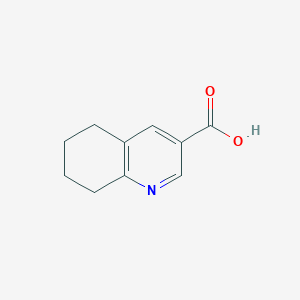

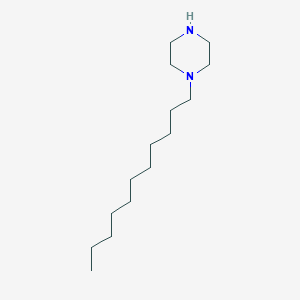

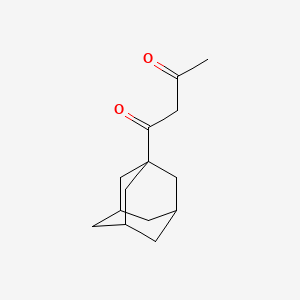

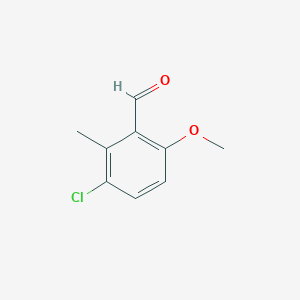

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)

![bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3156185.png)

![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)